Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
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Overview
Description
Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene)acetate
- Ethyl (5-(4-hydroxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Ethyl (5-(4-nitrophenyl)-3-oxo-2(3H)-furanylidene)acetate
Uniqueness
Ethyl (5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Properties
CAS No. |
97181-03-8 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
ethyl (2E)-2-[5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C15H14O5/c1-3-19-15(17)9-14-12(16)8-13(20-14)10-4-6-11(18-2)7-5-10/h4-9H,3H2,1-2H3/b14-9+ |
InChI Key |
SZODTBREEKQDET-NTEUORMPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)C=C(O1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C=C1C(=O)C=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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